

Application Notes and Protocols for PIKfyve-IN-1 in Cell Culture

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Compound of Interest

Compound Name: PIKfyve-IN-1

Cat. No.: B15608744

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Introduction

PIKfyve, or phosphoinositide kinase with a FYVE-type zinc finger, is a crucial enzyme in the regulation of endosomal and lysosomal trafficking. It synthesizes phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂), a key signaling lipid that governs the fission and fusion of endosomes and lysosomes. Inhibition of PIKfyve disrupts these processes, leading to the formation of large cytoplasmic vacuoles and interference with autophagy, making it a target of interest for various therapeutic areas, including cancer, neurodegenerative diseases, and virology.^{[1][2][3][4]}

PIKfyve-IN-1 is a potent and cell-active inhibitor of PIKfyve kinase.^{[5][6]} These application notes provide detailed protocols for utilizing **PIKfyve-IN-1** in cell culture to study its effects on cell viability, signaling pathways, and lysosomal function.

Data Presentation

Quantitative Data for PIKfyve Inhibitors

The following table summarizes the inhibitory concentrations of **PIKfyve-IN-1** and other commonly used PIKfyve inhibitors.

Inhibitor	IC50 (Enzymatic Assay)	IC50 (Cell- Based Assay)	Target	Notes
PIKfyve-IN-1	6.9 nM[5][6]	4.01 nM (NanoBRET)[5]	PIKfyve	Potent and cell- active.
Apilimod	14 nM[7]	~1 nM (IL-12 inhibition)[6]	PIKfyve	Highly selective, has been in clinical trials.[8]
YM201636	33 nM[6]	-	PIKfyve	Selective inhibitor.
WX8	-	-	PIKfyve	ATP-competitive inhibitor.[6]

IC50 values can vary depending on the cell line and assay conditions.

Experimental Protocols

Cell Viability Assay using CellTiter-Glo®

This protocol is designed to measure cell viability by quantifying ATP, which indicates the presence of metabolically active cells.

Materials:

- **PIKfyve-IN-1**
- Cell line of interest (e.g., HeLa, U2OS)
- Complete cell culture medium
- 96-well opaque-walled multiwell plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
- Luminometer

Procedure:

- Cell Seeding:
 - Trypsinize and count cells.
 - Seed 5,000-10,000 cells per well in a 96-well opaque-walled plate in a final volume of 100 μ L of complete culture medium.
 - Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
- Compound Treatment:
 - Prepare a serial dilution of **PIKfyve-IN-1** in complete culture medium. A common concentration range to test is 0.1 nM to 10 μ M.
 - Include a vehicle control (e.g., DMSO) at the same final concentration as the highest **PIKfyve-IN-1** concentration.
 - Carefully remove the medium from the wells and add 100 μ L of the prepared **PIKfyve-IN-1** dilutions or vehicle control.
 - Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
- CellTiter-Glo® Assay:
 - Equilibrate the CellTiter-Glo® reagent to room temperature.
 - Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
 - Add 100 μ L of CellTiter-Glo® reagent to each well.
 - Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
 - Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
 - Measure the luminescence using a luminometer.

- Data Analysis:
 - Subtract the average background luminescence from a well with no cells.
 - Normalize the data to the vehicle control to determine the percentage of cell viability.
 - Plot the percentage of viability against the log of the **PIKfyve-IN-1** concentration to determine the IC50 value.

Western Blot Analysis of Autophagy Markers

This protocol is used to detect changes in the levels of autophagy-related proteins, such as LC3B and p62/SQSTM1, following **PIKfyve-IN-1** treatment. Inhibition of PIKfyve is known to block autophagic flux, leading to the accumulation of the lipidated form of LC3 (LC3-II) and p62.

Materials:

- **PIKfyve-IN-1**
- Cell line of interest
- Complete cell culture medium
- 6-well plates
- RIPA buffer supplemented with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels
- PVDF membrane
- Primary antibodies (e.g., rabbit anti-LC3B, rabbit anti-p62)
- HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
- Enhanced chemiluminescence (ECL) substrate

- Chemiluminescence imaging system

Procedure:

- Cell Culture and Treatment:
 - Seed cells in 6-well plates and grow to 70-80% confluency.
 - Treat cells with the desired concentrations of **PIKfyve-IN-1** (e.g., 100 nM, 1 μ M) or vehicle control for a specified time (e.g., 6, 12, 24 hours).
- Protein Extraction:
 - Wash cells twice with ice-cold PBS.
 - Lyse the cells in 100-200 μ L of ice-cold RIPA buffer per well.
 - Scrape the cells and transfer the lysate to a microcentrifuge tube.
 - Incubate on ice for 30 minutes, vortexing occasionally.
 - Centrifuge at 14,000 rpm for 15 minutes at 4°C.
 - Collect the supernatant containing the protein lysate.
- Protein Quantification:
 - Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
- Western Blotting:
 - Prepare protein samples by mixing 20-30 μ g of protein with Laemmli sample buffer and boiling for 5 minutes.
 - Separate the protein samples on an SDS-PAGE gel.
 - Transfer the separated proteins to a PVDF membrane.

- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies (e.g., anti-LC3B at 1:1000, anti-p62 at 1:1000) overnight at 4°C.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.
- Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Immunofluorescence Staining of Lysosomes

This protocol allows for the visualization of changes in lysosomal morphology, such as the formation of enlarged vacuoles, upon **PIKfyve-IN-1** treatment.

Materials:

- **PIKfyve-IN-1**
- Cell line of interest
- Glass coverslips
- 12-well plates
- 4% Paraformaldehyde (PFA) in PBS
- 0.1% Triton X-100 in PBS (for permeabilization)
- Blocking buffer (e.g., 5% BSA in PBS)
- Primary antibody (e.g., rabbit anti-LAMP1)

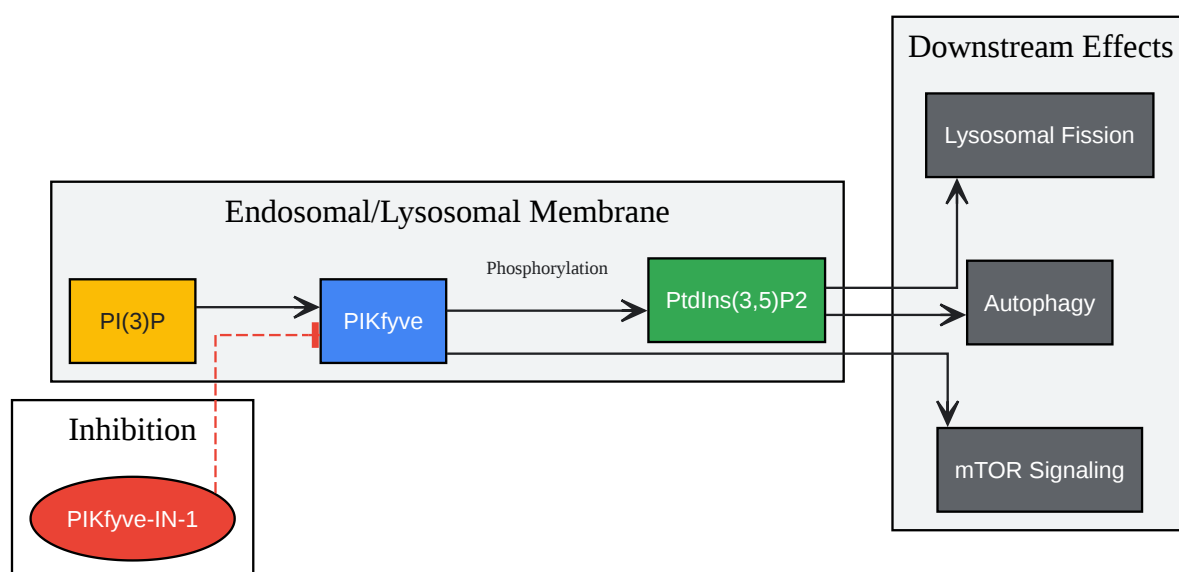
- Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-rabbit)
- DAPI (for nuclear staining)
- Mounting medium
- Fluorescence microscope

Procedure:

- Cell Seeding and Treatment:
 - Place sterile glass coverslips into the wells of a 12-well plate.
 - Seed cells onto the coverslips and allow them to attach and grow to 50-70% confluency.
 - Treat the cells with **PIKfyve-IN-1** (e.g., 1 μ M) or vehicle control for the desired duration (e.g., 4, 8, 16 hours).
- Fixation and Permeabilization:
 - Wash the cells twice with PBS.
 - Fix the cells with 4% PFA for 15 minutes at room temperature.
 - Wash three times with PBS.
 - Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
 - Wash three times with PBS.
- Blocking and Antibody Incubation:
 - Block the cells with 5% BSA in PBS for 1 hour at room temperature.
 - Incubate with the primary antibody (e.g., anti-LAMP1, 1:200 dilution in blocking buffer) overnight at 4°C in a humidified chamber.
 - Wash three times with PBS.

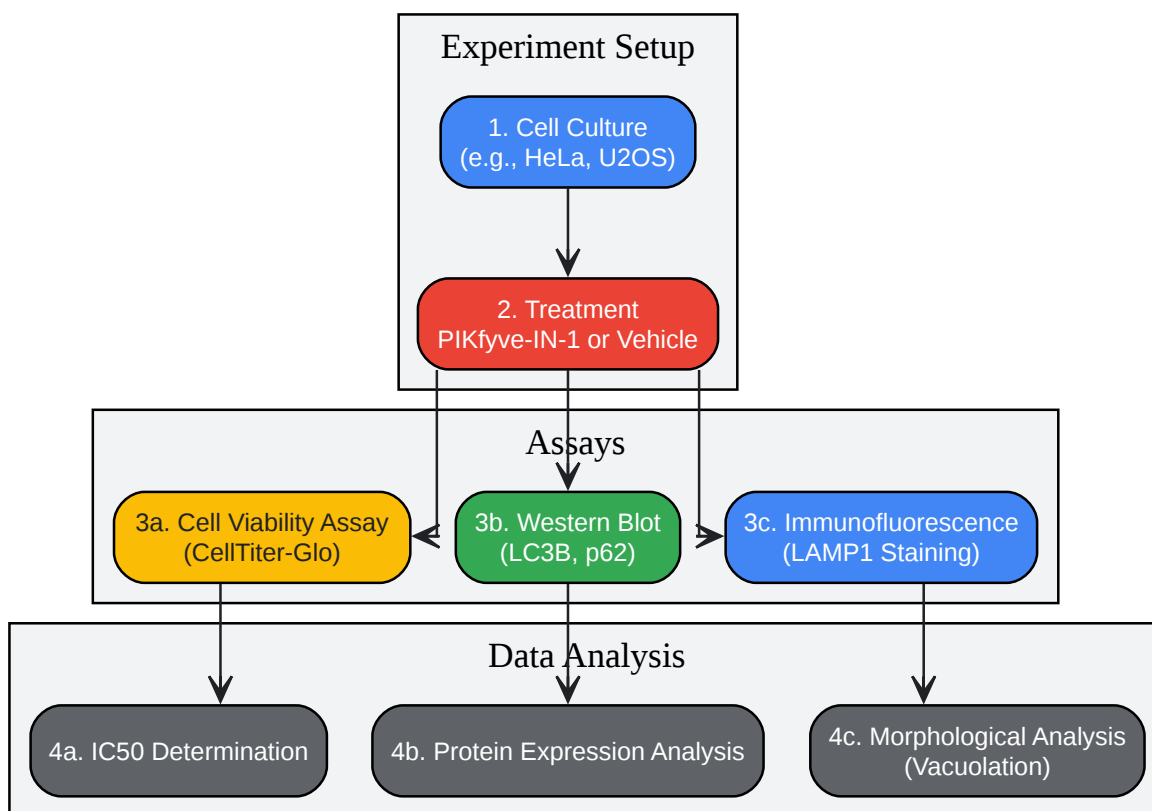
- Incubate with the fluorophore-conjugated secondary antibody (1:500 dilution in blocking buffer) for 1 hour at room temperature, protected from light.
- Wash three times with PBS.
- Staining and Mounting:
 - Stain the nuclei with DAPI (1 $\mu\text{g/mL}$ in PBS) for 5 minutes.
 - Wash twice with PBS.
 - Carefully remove the coverslips from the wells and mount them onto glass slides using a drop of mounting medium.
 - Seal the edges of the coverslips with nail polish and allow to dry.
- Imaging:
 - Visualize the stained cells using a fluorescence microscope with appropriate filters for DAPI and the secondary antibody fluorophore.

Visualizations



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Caption: PIKfyve signaling pathway and its inhibition by **PIKfyve-IN-1**.



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Caption: General experimental workflow for studying **PIKfyve-IN-1** in cell culture.

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